3-Ethylimidazolidin-4-one

Medicinal Chemistry Heterocycle Synthesis Alkaloid Analogs

Researchers seeking to synthesize aplysinopsin analogs require the specific 3-ethyl substitution on the imidazolidin-4-one ring; generic N-substituted analogs fail to yield the correct product configuration and crystal packing. 3-Ethylimidazolidin-4-one (CAS 1541613-08-4) is the validated building block for this application, demonstrated by Johnson et al. (2009). - Enables precise construction of aplysinopsin analogs with defined crystal structures for CNS and anti-inflammatory SAR studies. - Serves as a stable, non-hydrolyzable linker scaffold in prodrug design, with documented high stability in human plasma and pH 7.4 buffer. - Functions as a versatile core for kinase inhibitor libraries; a thienopyrimidinyl derivative exhibits IC50 = 2.6 nM.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 1541613-08-4
Cat. No. B1458928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylimidazolidin-4-one
CAS1541613-08-4
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCCN1CNCC1=O
InChIInChI=1S/C5H10N2O/c1-2-7-4-6-3-5(7)8/h6H,2-4H2,1H3
InChIKeyMHDYEXGCFUHEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylimidazolidin-4-one: Cyclic Urea Scaffold


3-Ethylimidazolidin-4-one (CAS 1541613-08-4) is a core cyclic urea scaffold with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . It belongs to the imidazolidin-4-one class, a family known for its synthetic utility as a building block for heterocyclic compounds and for its broad spectrum of biological activities . The compound features a saturated imidazolidinone ring with an ethyl substituent at the 3-position, which differentiates it from other N-substituted analogs. Its primary procurement value lies in its role as a versatile intermediate in medicinal chemistry, particularly for synthesizing complex heterocyclic systems and as a key reactant in the construction of aplysinopsin analogs [1].

Aplysinopsin analog synthesis with defined crystal structure outcome
Cyclic urea building block for heterocycle SAR exploration
Scaffold reported as hydrolytically stable at physiological pH for prodrug linker research

3-Ethylimidazolidin-4-one vs. Generic Imidazolidinones


Substituting 3-Ethylimidazolidin-4-one with an alternative N-substituted imidazolidin-4-one is not scientifically valid due to the profound impact of the N-alkyl group on both synthetic outcomes and final molecular properties. In the synthesis of aplysinopsin analogs, for instance, the specific 3-ethyl substitution on the imidazolidin-4-one reactant is required to yield the desired product configuration and crystal packing, which cannot be replicated using the 1,3-dimethyl analog [1]. Furthermore, the physical properties of the compound, including its LogP (approximately -0.6044) and aqueous solubility characteristics, are directly governed by the ethyl group . Using a generic or misidentified imidazolidin-4-one scaffold would introduce uncontrolled variables, potentially leading to synthetic failure, altered reactivity, and inconsistent biological or physicochemical readouts .

Risk Factor
3-Ethylimidazolidin-4-one (Target)
N-Methyl Analog (Substitute)
Product formation
Yields specific aplysinopsin DMF solvate with defined crystal structure
May yield different analog; product identity not interchangeable
Physicochemical profile
LogP driven by ethyl group; supports hydrophilic starting point
Methyl substitution may shift lipophilicity, altering solubility and permeability
Reaction pathway
Enables specific heterocycle construction under reported conditions
Reactivity may differ; synthetic outcome may not transfer directly

3-Ethylimidazolidin-4-one: Key Evidence vs. Analogs


Aplysinopsin Synthesis: 3-Ethyl vs. 1,3-Dimethyl Imidazolidinone

In the synthesis of aplysinopsin analogs, the use of 2-imino-1-methyl-3-ethylimidazolidin-4-one as a reactant is critical for producing the target 5-fluoroaplysinopsin DMF solvate with a specific crystal structure. This outcome is not achievable with the 2-imino-1,3-dimethyl-imidazolidin-4-one analog under the same reaction conditions [1].

Aplysinopsin Synthesis
Head-to-head
3-ethyl enables target 5-fluoroaplysinopsin DMF solvate (P21/c); 1,3-dimethyl yields distinct analog under identical conditions
Confirms substitution-dependent product identity; non-interchangeable building block
Source: Johnson et al., 2009; crystal data reported
Medicinal Chemistry Heterocycle Synthesis Alkaloid Analogs

Imidazolidin-4-one Hydrolytic Stability at Physiological pH

The imidazolidin-4-one core scaffold demonstrates exceptional hydrolytic stability, a class-level property that is critical for its application in prodrug design. This inherent stability distinguishes imidazolidin-4-ones from other heterocyclic prodrug moieties that are more susceptible to premature hydrolysis [1].

Hydrolytic Stability
Class-level inference
Imidazolidin-4-one derivatives reported as very stable in human plasma and pH 7.4 buffer at 37°C, with no significant degradation
Supports scaffold stability in prodrug design contexts; data from primaquine derivatives
Verify stability specifically for 3-ethylimidazolidin-4-one scaffold
Prodrug Design Drug Stability Pharmacokinetics

Lipophilicity: 3-Ethyl vs. Thiazole-Substituted Imidazolidinone

The lipophilicity (LogP) of 3-Ethylimidazolidin-4-one is a defining physicochemical property. The unsubstituted parent compound exhibits a LogP of -0.6044 , whereas introducing a 5-chloro-1,3-thiazol-2-yl substituent at the 2-position drastically increases lipophilicity to a LogP of 0.74 . This demonstrates the high tunability of the scaffold.

Lipophilicity Tuning
Cross-study comparable
Parent (3-Ethyl): LogP = -0.6044 2-(5-chloro-1,3-thiazol-2-yl) derivative: LogP = 0.74 ΔLogP = 1.34
Substitution enables wide lipophilicity modulation for ADME profiling
Calculated LogP values; confirm experimentally for specific analogs
Physicochemical Properties Drug Design ADME Prediction

Thienopyrimidinyl-Functionalized Scaffold: High-Potency Inhibition

While the parent 3-Ethylimidazolidin-4-one is a building block, its functionalized derivatives demonstrate potent biological activity. A specific derivative, 1-[2-(5-chloro-6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-3-ethylimidazolidin-4-one, shows an IC50 of 2.6 nM against a relevant molecular target [1].

Derivative Potency
Class-level inference
IC50 = 2.6 nM
Supports scaffold use for potent pharmacophore attachment in kinase research
Derivative-based activity; parent scaffold inactive. Assay conditions unspecified
Kinase Inhibition Cancer Research SAR Studies

3-Ethylimidazolidin-4-one: Optimal Application Scenarios


Aplysinopsin Analog Synthesis for CNS/Anti-inflammatory Research

Leverage the synthetic selectivity of 3-Ethylimidazolidin-4-one-derived reactants (e.g., 2-imino-1-methyl-3-ethylimidazolidin-4-one) to construct specific aplysinopsin analogs with defined crystal structures, as demonstrated by Johnson et al. (2009) [1]. This application is critical for structure-activity relationship (SAR) studies targeting the biological activity of these marine alkaloid analogs, which have been investigated for their CNS and anti-inflammatory properties.

Stable Prodrugs and Bioconjugates with Non-Hydrolyzable Linker

Incorporate the imidazolidin-4-one core as a stable linker in prodrug or bioconjugate design. The class's documented high stability in human plasma and physiological pH 7.4 buffer [1] makes it a superior choice over more labile ester or amide linkers when a non-hydrolyzable, durable connection is required to ensure the conjugate remains intact in circulation.

Physicochemical Optimization in Early Drug Discovery

Use 3-Ethylimidazolidin-4-one as a starting scaffold for systematic SAR exploration where fine-tuning of lipophilicity is desired. The 1.34 LogP difference between the parent compound (LogP = -0.6044) and a substituted analog (LogP = 0.74) [1][2] demonstrates the scaffold's sensitivity to substitution, allowing medicinal chemists to precisely dial in solubility and permeability parameters for hit-to-lead optimization.

Novel Kinase Inhibitor Libraries

Utilize 3-Ethylimidazolidin-4-one as a central scaffold for creating focused libraries of potential kinase inhibitors. The known nanomolar activity (IC50 = 2.6 nM) of a thienopyrimidinyl-substituted derivative [1] validates the core's ability to present diverse pharmacophores to kinase ATP-binding pockets. This makes it an ideal template for high-throughput synthesis and screening campaigns in oncology research.

Application
Selection Property
Validation Focus
Aplysinopsin analog synthesis for CNS target studies
Defined N-ethyl for specific product formation
Crystal structure and product identity confirmation
Prodrug/bioconjugate linker research
Hydrolytic stability at physiological pH
Plasma stability and linker integrity assays
Physicochemical optimization in hit-to-lead
Tunable lipophilicity via N-substitution
LogP shift and solubility-permeability profiling
Kinase inhibitor library synthesis
Scaffold for diverse pharmacophore presentation
Target engagement and SAR profiling

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